molecular formula C9H12O3 B13416334 methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate

methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13416334
M. Wt: 168.19 g/mol
InChI Key: XHNOTHJTHRGVSI-DSYKOEDSSA-N
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Description

Methyl (1S,2R,4R)-6-oxobicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a ketone and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. One common approach is the reaction between a diene and a dienophile under controlled conditions to form the bicyclic core. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to construct more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of both ketone and ester functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C9H12O3/c1-12-9(11)7-3-5-2-6(7)8(10)4-5/h5-7H,2-4H2,1H3/t5-,6+,7-/m1/s1

InChI Key

XHNOTHJTHRGVSI-DSYKOEDSSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2C[C@@H]1C(=O)C2

Canonical SMILES

COC(=O)C1CC2CC1C(=O)C2

Origin of Product

United States

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